N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKWRDAMMATEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FN3OS. The compound features a benzo[d]thiazole moiety substituted with a fluorine atom, a pyridine group, and a benzamide structure. These structural components contribute to its unique pharmacological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 329.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole ring : Achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.
- Attachment of the pyridin-2-ylmethyl group : The benzo[d]thiazole derivative reacts with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
- Formation of the benzamide moiety : The final step involves the reaction with benzoyl chloride, often facilitated by bases like triethylamine .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The log GI50 values for some derivatives were reported as low as -5.48, indicating potent activity .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to certain receptors, modulating their activity.
- Signal Transduction Interference : The compound could interfere with cellular signaling pathways that promote tumor growth .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties for benzothiazole derivatives. Studies have shown that these compounds can exhibit activity against various bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial agents .
Case Studies and Research Findings
- Kumbhare et al. Study : Investigated various benzothiazole derivatives for their anticancer activities against human cell lines U-937 and THP-1, finding significant cytotoxic effects at concentrations as low as 10 µM .
- Shi et al. Research : Focused on substituted pyridine-based benzothiazole derivatives, reporting potent antitumor activity against several human-derived cell lines with IC50 values ranging from 1.2 nM to 48 nM .
- Xuejiao et al. Findings : Synthesized a series of acetamide derivatives based on benzothiazole and evaluated their cytotoxicity against various cancer cell lines, confirming their potential as effective anticancer agents .
Scientific Research Applications
Medicinal Chemistry
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, modifications to the benzamide structure have been linked to enhanced antitumor effects, suggesting that this compound could serve as a lead structure for developing novel anticancer therapies .
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various pathogens, including bacteria and fungi. The electron-withdrawing nature of the fluorine atom enhances its biological activity, making it a candidate for further exploration in antimicrobial drug development .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease progression. Its mechanism includes binding to active sites of enzymes, which can disrupt their normal function and lead to therapeutic effects in diseases such as cancer and infections.
Case Study 1: Anticancer Properties
In a study evaluating the cytotoxic effects of thiazole derivatives, including this compound, researchers found that certain structural modifications led to increased potency against human breast cancer cells. The study highlighted the importance of the fluorine substitution in enhancing the compound's efficacy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound could be further developed into a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: Structural and Spectroscopic Features of Benzothiazole Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The -NH₂ group in ABTB enhances solubility and corrosion inhibition via hydrogen bonding , while -NO₂ and -F substituents (electron-withdrawing) may improve thermal stability and receptor binding in biological systems .
- Pyridin-2-ylmethyl Group : The pyridine moiety in the target compound likely enhances π-π stacking interactions in biological targets, similar to compounds 4d–4i in , which showed improved pharmacokinetic profiles .
Functional Comparisons
Table 2: Functional Properties of Benzothiazole Derivatives
Key Observations :
- Corrosion Inhibition : ABTB and DABT exhibit >90% efficiency in acidic environments due to adsorption on mild steel surfaces, forming protective Fe-inhibitor complexes . Fluorine substitution in the target compound may further enhance adsorption via stronger dipole interactions.
- Biological Activity: Nitro- and pyridyl-substituted analogs demonstrate anticancer and receptor antagonism . The fluorine atom in the target compound could improve metabolic stability and target selectivity compared to -NH₂ or -NO₂ analogs.
Hypothesized Advantages of the Fluorinated Compound
Enhanced Electronic Effects: Fluorine’s electronegativity may increase the compound’s binding affinity to biological targets (e.g., kinases or ion channels) compared to -NH₂ or -NO₂ analogs .
Improved Pharmacokinetics : The pyridin-2-ylmethyl group may enhance blood-brain barrier penetration, as seen in related thiazole-pyridine hybrids .
Corrosion Inhibition Potential: Fluorine’s electron-withdrawing nature could strengthen adsorption on metal surfaces, though this requires experimental validation.
Q & A
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Key for verifying amide bond formation, fluorine substitution, and aromatic proton environments (e.g., δ ~13.38 ppm for NH in amide groups) .
- FT-IR : Confirms carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and NH/OH bands .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H···N bonds) .
Q. How are preliminary biological activities screened for this compound class?
- In vitro assays : Anti-inflammatory activity via COX-1/2 inhibition or nitric oxide suppression in macrophage models .
- Enzyme inhibition : TRPV1 receptor antagonism is evaluated using calcium flux assays (IC₅₀ values ~32 nM for optimized derivatives) .
Advanced Research Questions
Q. How can computational modeling resolve structure-activity relationships (SAR) for TRPV1 antagonism?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding poses of fluorobenzo[d]thiazole derivatives in the TRPV1 active site (e.g., interactions with Tyr511, Thr550) .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position, pyridinylmethyl groups) with IC₅₀ values to guide synthesis .
Q. How can contradictory biological data across studies be systematically addressed?
- Root causes : Variability in assay conditions (e.g., cell lines, compound solubility) or divergent substitution patterns (e.g., morpholine vs. piperidine groups in benzamide side chains) .
- Resolution strategies :
- Meta-analysis : Compare IC₅₀ values normalized to control compounds (e.g., capsazepine for TRPV1).
- Dose-response curves : Validate potency across multiple replicates and orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .
Q. What strategies optimize synthetic yield and regioselectivity in Rh-catalyzed C-H amidation?
- Key variables :
- Catalyst loading : 2.5 mol% [RhCp*Cl₂]₂ with AgSbF₆ as an additive improves turnover .
- Directing groups : Benzo[d]thiazole acts as an endogenous directing group for amidation at the ortho position .
- Yield optimization :
| Substrate | Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Arylbenzo[d]thiazole | [RhCp*Cl₂]₂/AgSbF₆ | 80 | 92% |
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .
Q. What are best practices for validating hydrogen-bonding interactions in crystal structures?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
